molecular formula C14H14N2O2S B1269776 Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate CAS No. 42116-21-2

Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate

Cat. No. B1269776
CAS RN: 42116-21-2
M. Wt: 274.34 g/mol
InChI Key: DGAUFTRWMCEXLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidinyl thiocarbonates and related compounds involves multi-step chemical processes starting from basic pyrimidine scaffolds. For example, substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines are synthesized starting from cyanomethylbenzoic acid and methyl 3-amino-4-thiophenecarbonate, showcasing a method that might be analogous to the synthesis of Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate (Zadorozhny, A., Turov, A., & Kovtunenko, V. A., 2010). These syntheses highlight the versatility of pyrimidine derivatives and their potential for functionalization and application in various chemical contexts.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate, is characterized by the presence of a pyrimidine ring—a heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3. This structure is pivotal for the compound's chemical reactivity and interaction with other molecules. Single-crystal X-ray diffraction techniques often elucidate the precise molecular geometry, as demonstrated in the synthesis and crystal structure analysis of related compounds (Wu Juna, 2003). These analyses provide insights into the compound's electronic structure, bonding, and potential intermolecular interactions, which are critical for its reactivity and properties.

Chemical Reactions and Properties

Pyrimidinyl thiocarbonates participate in a variety of chemical reactions, leveraging the reactivity of both the pyrimidine ring and the thiocarbonate group. These reactions include nucleophilic substitutions, cycloadditions, and transformations under catalytic conditions, leading to a wide range of heterocyclic compounds with diverse biological and chemical properties. For instance, the utilization of pyrimidinyl derivatives in synthesizing fused pyrimidinones and other heterocycles indicates the potential for Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate to serve as a precursor in the synthesis of biologically active molecules or functional materials (Toplak, R., Svete, J., Grdadolnik, S., & Stanovnik, B., 1999).

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry
    • Application Summary : Pyrimidines, which include 4,6-dimethylpyrimidin-2-yl derivatives, have a wide range of biological activities, making their synthesis important in medicinal chemistry . They are key molecules in living organisms, including DNA, RNA, and numerous natural products such as antibiotics, vitamins, and liposaccharides .
    • Methods of Application : The principal method of pyrimidine synthesis involves the condensation of β-dicarbonyl and amine compounds . In one study, the novel compound ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate was synthesized from (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone under microwave irradiation .
    • Results or Outcomes : The new pyrimidine compound was easily purified, obtained in moderate yield (70%), and fully characterized by UV-Vis, FTIR-ATR spectroscopy, 1H-NMR, 13C-NMR, HRMS, and EI-MS . This compound could be a reagent for the synthesis of novel bioactive pyrimidine derivatives with medicinal applications .
  • Scientific Field: Material Chemistry

    • Application Summary : Pyrimidine-phthalimide derivatives, which include 4,6-dimethylpyrimidin-2-yl derivatives, have been used in the design of atypical aggregation-induced emission (AIE) chromophores .
    • Methods of Application : Two new AIE chromophores, 2-(4,6-dimethylpyrimidin-2-yl)isoindoline-1,3-dione (PB) and 2-(4,6-bis(4-(dimethylamino)styryl)pyrimidin-2-yl)isoindoline-1,3-dione (NPB), were synthesized and characterized .
    • Results or Outcomes : Both PB and NPB exhibited obvious solid-state fluorescence emission due to their twisted geometries and positive solvatochromism due to their different molecular conformations in various solvents . They could be easily and reversibly protonated at the site of the nitrogen atoms, causing dramatic color changes . This opens up the potential avenues of developing novel colorimetric pH sensors and logic gates for specific applications .
  • Scientific Field: Corrosion Science

    • Application Summary : Compounds similar to “Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate” have been used in corrosion studies .
    • Methods of Application : In one study, the capacitance of the interface was measured with the addition of a compound similar to "Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate" .
    • Results or Outcomes : The obtained values of the capacitance of the interface decreased with the rise in concentration, which may be ascribed to the adsorption of the compound forming a protective adsorption layer on the carbon steel surface .
  • Scientific Field: Synthetic Chemistry

    • Application Summary : Compounds like “Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate” can be used as intermediates in the synthesis of other complex molecules .
    • Methods of Application : These compounds can be synthesized and then further reacted with other reagents to form new compounds .
    • Results or Outcomes : The specific outcomes depend on the reactions used and the desired end products .
  • Scientific Field: Biochemistry

    • Application Summary : Pyrimidine derivatives, including 4,6-dimethylpyrimidin-2-yl derivatives, are found in many important biomolecules, such as the nucleic acids DNA and RNA .
    • Methods of Application : These compounds can be used in biochemical research to study the structure and function of nucleic acids .
    • Results or Outcomes : Understanding the role of these compounds in nucleic acids can provide insights into genetic processes and diseases .
  • Scientific Field: Pharmaceutical Research

    • Application Summary : Pyrimidine derivatives are also important in pharmaceutical research, as they are part of many drugs, including antiviral, anticancer, and anti-inflammatory drugs .
    • Methods of Application : These compounds can be synthesized and tested for their biological activity .
    • Results or Outcomes : The development of new drugs using these compounds can lead to improved treatments for various diseases .

properties

IUPAC Name

benzyl (4,6-dimethylpyrimidin-2-yl)sulfanylformate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-10-8-11(2)16-13(15-10)19-14(17)18-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAUFTRWMCEXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC(=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194956
Record name Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate

CAS RN

42116-21-2
Record name S-(4,6-Dimethyl-2-pyrimidinyl) O-(phenylmethyl) carbonothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42116-21-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate
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Record name Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate
Source EPA DSSTox
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Record name Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K Tatsuta, H Takahashi, Y Amemiya… - Journal of the American …, 1983 - ACS Publications
The pyrrolizidine alkaloids, which occur naturally invarious plant species, in general consist of a pyrrolizidine (“necine”) base and a carboxylic (“necic”) acid. Their structures, syntheses, …
Number of citations: 68 pubs.acs.org
S Aoyagi, S Fujimaki, N Yamazaki… - The Journal of Organic …, 1991 - ACS Publications
The antibiotics nojirimycin (l) 2-4 and1-deoxynojirimycin (2), 4-6 the first representative naturally occurring azahex-oses, are essentially D-glucose and its 1-deoxy analogue in which …
Number of citations: 57 pubs.acs.org
H Tobe, H Morishima, T Aoyagi… - Agricultural and …, 1982 - Taylor & Francis
Stereoisomers and analogues of amastatin, [(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]-l-Val-l-Val-l-Asp, were synthesized and their inhibitory activities towards aminopeptidase A (…
Number of citations: 26 www.tandfonline.com
HD Burkett, VF Newberry, WE Hill… - Journal of the American …, 1983 - ACS Publications
McAuliffe and co-workers have reported the preparation and partial characterization of a series of manganese (II) complexes of the general formulaMnLX2 (L= tertiary phosphine, X= …
Number of citations: 15 pubs.acs.org
DJ Robins - Natural product reports, 1987 - pubs.rsc.org
A most welcome addition to the literature on pyrrolizidine alkaloids is a book by Mattocks, l who has drawn on his vast experience in this area and summarized the chemistry, and …
Number of citations: 73 pubs.rsc.org
MP Georgiadis, V Constantinou-Kokotou, G Kokotos - 1991 - Taylor & Francis
6′-N derivatives of neamine with alanine, phenylalanine and lysine were synthesized either using an active esters method in one step under controlled conditions, or using a mixed …
Number of citations: 29 www.tandfonline.com
A Suga, T Sugiyama, M Otsuka, M Ohno, Y Sugiura… - Tetrahedron, 1991 - Elsevier
A synthetic model for the metal binding site of bleomycin with 4-dimethylaminopyridine nucleos namely PYML-8, shows dioxygen activation up to 125% of that of bleomycin of PYML-8 …
Number of citations: 44 www.sciencedirect.com

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